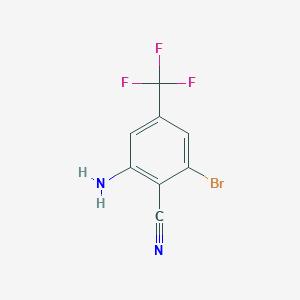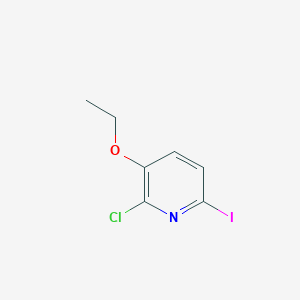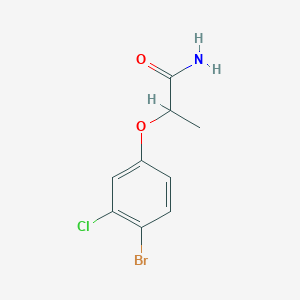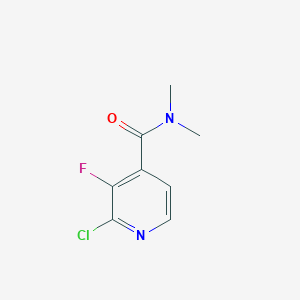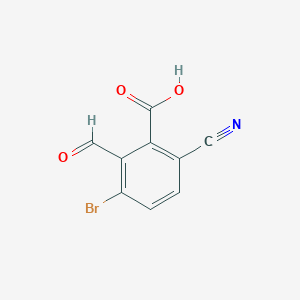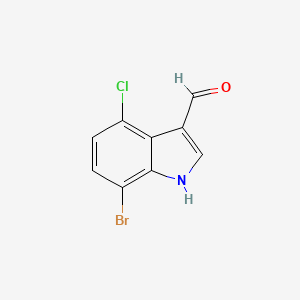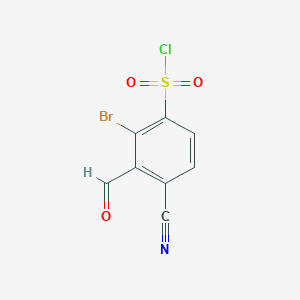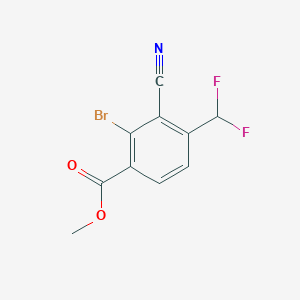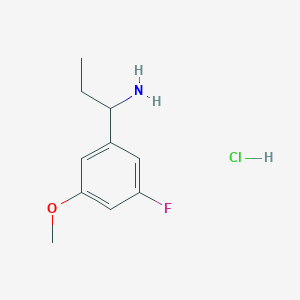
1-(3-Fluoro-5-methoxy-phenyl)-propylamine hydrochloride
Overview
Description
1-(3-Fluoro-5-methoxy-phenyl)-propylamine hydrochloride is a chemical compound that belongs to the class of phenylpropylamines. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to the phenyl ring, which imparts unique chemical properties. It is commonly used in various scientific research applications due to its distinct structural features and reactivity.
Preparation Methods
The synthesis of 1-(3-Fluoro-5-methoxy-phenyl)-propylamine hydrochloride typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nucleophilic Substitution:
Methoxylation: The methoxy group is introduced via methoxylation reactions, often using methanol as the methoxy source.
Amine Formation: The propylamine moiety is introduced through reductive amination reactions, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-Fluoro-5-methoxy-phenyl)-propylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or methoxy groups are replaced by other nucleophiles. Common reagents include halides and alkoxides.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Fluoro-5-methoxy-phenyl)-propylamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate the effects of fluorine and methoxy substituents on biological activity.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-5-methoxy-phenyl)-propylamine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to interact with biological targets, often through hydrogen bonding and electrostatic interactions. The methoxy group can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
1-(3-Fluoro-5-methoxy-phenyl)-propylamine hydrochloride can be compared with other similar compounds, such as:
1-(3-Fluoro-5-methoxyphenyl)-ethylamine hydrochloride: This compound has a shorter alkyl chain, which may affect its reactivity and biological activity.
1-(3-Fluoro-5-methoxyphenyl)-methylamine hydrochloride: The presence of a methyl group instead of a propyl group can influence the compound’s chemical properties and applications.
1-(3-Fluoro-5-methoxyphenyl)-butylamine hydrochloride: The longer alkyl chain may enhance the compound’s lipophilicity and membrane permeability.
The uniqueness of this compound lies in its specific combination of fluorine and methoxy substituents, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-fluoro-5-methoxyphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO.ClH/c1-3-10(12)7-4-8(11)6-9(5-7)13-2;/h4-6,10H,3,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPLXAREAZVNLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)F)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


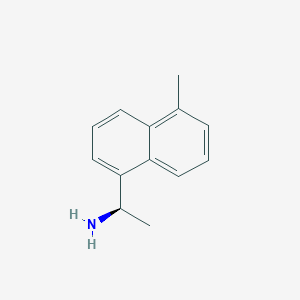
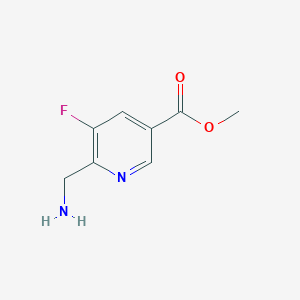
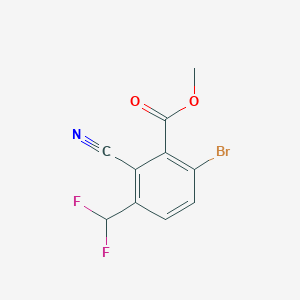

![1-[(4-Bromo-3-methylphenyl)methyl]azetidine](/img/structure/B1449442.png)

